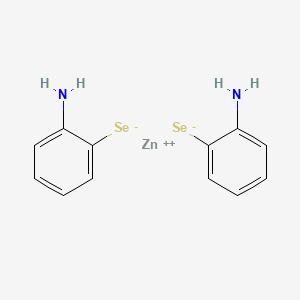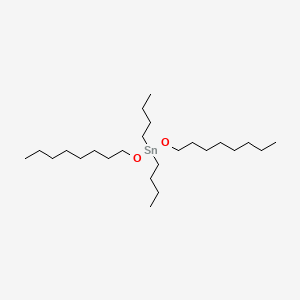![molecular formula C19H24ClNO2S B13737911 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 14200-07-8](/img/structure/B13737911.png)
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C19H24ClNO2S . This compound is known for its unique structure, which includes a benzylsulfanyl group attached to a phenyl ring, an acetyl group, and a dimethylazanium moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride involves several steps. One common method includes the reaction of 2-(2-benzylsulfanylphenyl)acetic acid with a suitable reagent to form the acetylated intermediate. This intermediate is then reacted with dimethylazanium chloride under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylsulfanyl group to a thiol or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetyl group may also play a role in modulating the compound’s biological activity by interacting with acetylation sites on proteins .
Comparación Con Compuestos Similares
Similar compounds to 2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride include other benzylsulfanyl derivatives and acetylated compounds. These compounds share similar structural features but may differ in their specific chemical properties and biological activities. For example, compounds like 2-(benzylsulfanyl)benzoic acid and 2-(benzylsulfanyl)acetophenone have similar benzylsulfanyl groups but differ in their functional groups and overall reactivity .
Propiedades
Número CAS |
14200-07-8 |
|---|---|
Fórmula molecular |
C19H24ClNO2S |
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23NO2S.ClH/c1-20(2)12-13-22-19(21)14-17-10-6-7-11-18(17)23-15-16-8-4-3-5-9-16;/h3-11H,12-15H2,1-2H3;1H |
Clave InChI |
ZRZOLLDYZHIBNJ-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCOC(=O)CC1=CC=CC=C1SCC2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


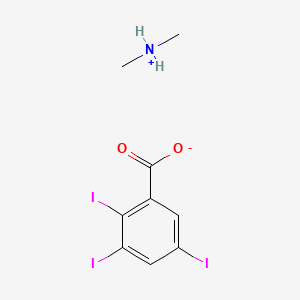


![[(3Z)-3-[(2E)-2-[(1S,7aS)-1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13737842.png)
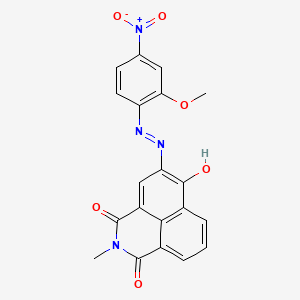


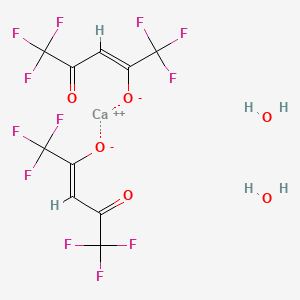
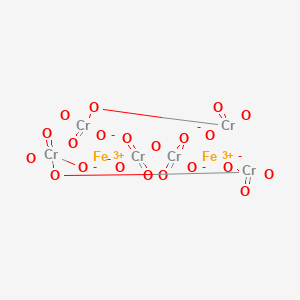
![2-[Carboxymethyl-[6-(2,5-dioxopyrrol-1-yl)hexyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13737875.png)
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)
